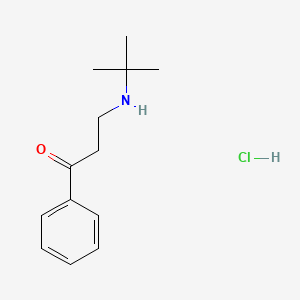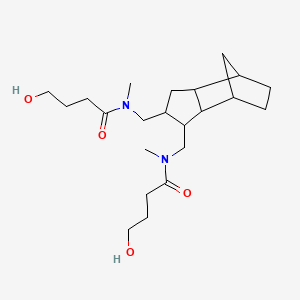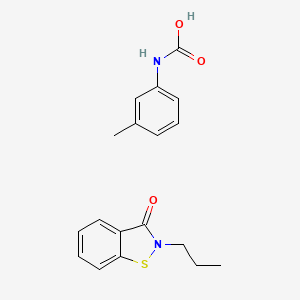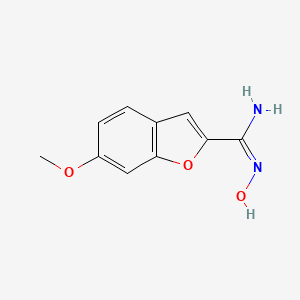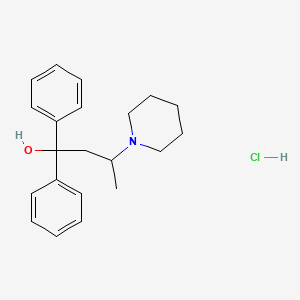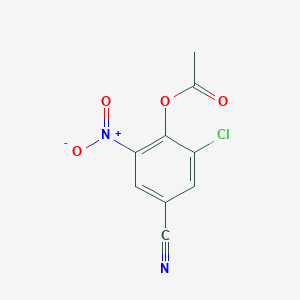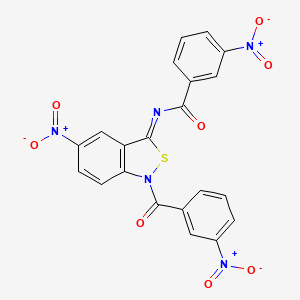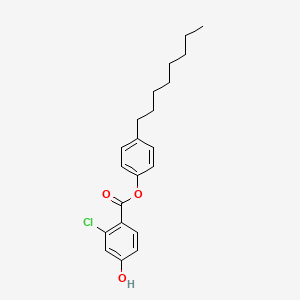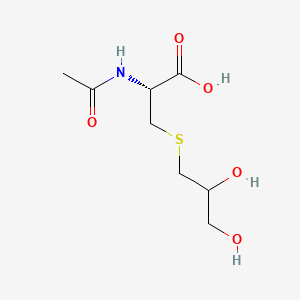
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is a compound that is primarily known as a metabolite of glycidol, a chemical used in various industrial applications. This compound is formed through the detoxification process involving conjugation with glutathione, resulting in the formation of mercapturic acids. It is often analyzed as a biomarker of exposure to glycidol and related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine typically involves the reaction of glycidol with glutathione. This reaction occurs under enzymatic conditions where glycidol is hydrolyzed and subsequently conjugated with glutathione to form the corresponding mercapturic acid .
Industrial Production Methods
The compound is usually detected and quantified in biological samples using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a biomarker to study the exposure and metabolism of glycidol and related compounds.
Biology: The compound is analyzed in biological samples to understand the detoxification pathways involving glutathione conjugation.
Medicine: Research on this compound contributes to understanding the toxicological effects of glycidol and its metabolites.
Industry: The compound is relevant in the context of food safety, particularly in assessing the exposure to glycidyl esters in processed foods
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine involves its formation through the conjugation of glycidol with glutathione. This detoxification process is mediated by enzymes such as glutathione S-transferases. The resulting mercapturic acid is then excreted in the urine, serving as a biomarker of exposure to glycidol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(2,3-dihydroxypropyl)-L-valine: Another mercapturic acid formed from glycidol.
N-Acetyl-S-(2,3-dihydroxypropyl)-L-alanine: A related compound with similar detoxification pathways.
Uniqueness
N-Acetyl-S-(2,3-dihydroxypropyl)-L-cysteine is unique due to its specific formation from glycidol and its role as a biomarker for glycidol exposure. Its structure and formation pathway distinguish it from other mercapturic acids, making it a valuable compound for toxicological studies .
Eigenschaften
CAS-Nummer |
23255-33-6 |
|---|---|
Molekularformel |
C8H15NO5S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m0/s1 |
InChI-Schlüssel |
XGJXKKRTZXBZEB-MLWJPKLSSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(CO)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(CO)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


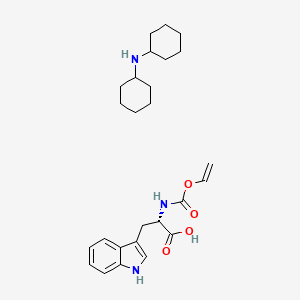
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
